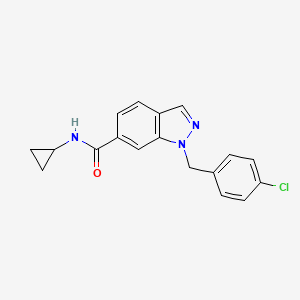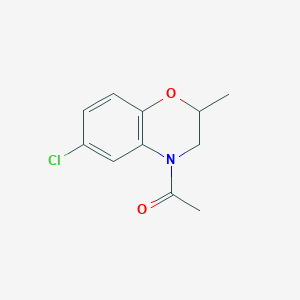
1-(4-chlorobenzyl)-N-cyclopropyl-1H-indazole-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-chlorobenzyl)-N-cyclopropyl-1H-indazole-6-carboxamide is a synthetic compound that belongs to the class of indazole-based synthetic cannabinoids. It is commonly referred to as SDB-006 and is known to have a high affinity for the CB1 and CB2 receptors in the human endocannabinoid system. This compound has gained significant attention in the scientific community due to its potential applications in the field of drug discovery and development.
Aplicaciones Científicas De Investigación
SDB-006 has been extensively studied for its potential applications in the field of drug discovery and development. It has been shown to have potent cannabinoid receptor agonist activity and has been used as a tool compound for the development of new drugs targeting the endocannabinoid system. SDB-006 has also been used in preclinical studies to investigate the potential therapeutic effects of cannabinoid receptor agonists in various disease models.
Mecanismo De Acción
SDB-006 exerts its effects by binding to the CB1 and CB2 receptors in the endocannabinoid system. This binding leads to the activation of downstream signaling pathways, resulting in a range of physiological and biochemical effects. SDB-006 has been shown to have high affinity for both CB1 and CB2 receptors, with a slightly higher affinity for CB2 receptors.
Biochemical and Physiological Effects:
SDB-006 has been shown to have a range of biochemical and physiological effects. It has been shown to induce hypothermia, decrease locomotor activity, and decrease pain sensitivity in animal models. It has also been shown to have anti-inflammatory effects and has been investigated for its potential as a treatment for inflammatory diseases such as multiple sclerosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
SDB-006 has several advantages for use in lab experiments. It is a highly potent and selective cannabinoid receptor agonist, making it a useful tool compound for investigating the endocannabinoid system. It is also relatively stable and easy to synthesize, making it a cost-effective option for research. However, SDB-006 has some limitations, including its potential for off-target effects and its limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for the research and development of SDB-006. One potential direction is the development of new drugs targeting the endocannabinoid system using SDB-006 as a tool compound. Another potential direction is the investigation of the therapeutic potential of SDB-006 in various disease models, including inflammatory diseases and neurological disorders. Additionally, further optimization of the synthesis method for SDB-006 may lead to improved yields and purity, making it an even more valuable tool compound for research.
Métodos De Síntesis
The synthesis of SDB-006 involves the condensation of 4-chlorobenzyl chloride with cyclopropylamine to form 1-(4-chlorobenzyl)cyclopropylamine. This intermediate is then reacted with indazole-6-carboxylic acid to form the final product, 1-(4-chlorobenzyl)-N-cyclopropyl-1H-indazole-6-carboxamide. The synthesis of this compound has been optimized to yield high purity and high yields.
Propiedades
IUPAC Name |
1-[(4-chlorophenyl)methyl]-N-cyclopropylindazole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O/c19-15-5-1-12(2-6-15)11-22-17-9-13(3-4-14(17)10-20-22)18(23)21-16-7-8-16/h1-6,9-10,16H,7-8,11H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKVMYNLJXWUWDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC3=C(C=C2)C=NN3CC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorobenzyl)-N~6~-cyclopropyl-1H-indazole-6-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

methanone](/img/structure/B7548929.png)

![(3,4-difluorophenyl){4-[3-(3-pyridyl)-1H-pyrazol-5-yl]piperazino}methanone](/img/structure/B7548935.png)


![1-[(4R)-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl]-N-methylmethanamine](/img/structure/B7548958.png)


![N~4~-[2-(dimethylamino)ethyl]-1-[5-(3-pyridyl)[1,3]thiazolo[5,4-b]pyridin-2-yl]-4-piperidinecarboxamide](/img/structure/B7548995.png)

![N-[6-(2-oxo-3-phenyl-1-imidazolidinyl)-3-pyridyl]tetrahydro-3-furancarboxamide](/img/structure/B7549012.png)
![1H-Pyrazole-1-acetic acid, 3-[(2-furanylcarbonyl)amino]-, ethyl ester](/img/structure/B7549024.png)

![N-[(3-fluorophenyl)methyl]naphthalene-2-sulfonamide](/img/structure/B7549036.png)